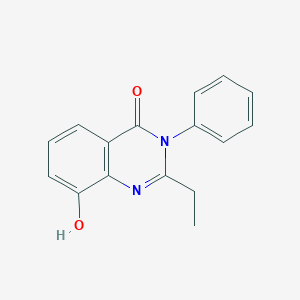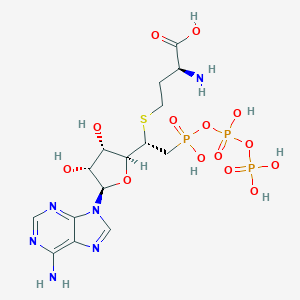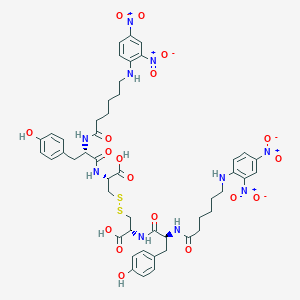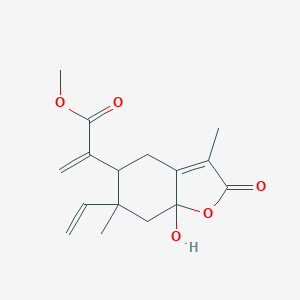
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one, also known as EHPQ, is a synthetic compound that belongs to the quinazoline family. EHPQ has attracted significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound induces apoptosis by activating caspases and inhibiting the PI3K/Akt pathway. In inflammation, this compound inhibits the activation of NF-κB and reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorders, this compound reduces oxidative stress and prevents neuronal death by activating the Nrf2/ARE pathway and inhibiting the JNK pathway.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In inflammation, this compound reduces the levels of pro-inflammatory cytokines and inhibits the activation of NF-κB. In neurodegenerative disorders, this compound reduces oxidative stress, prevents neuronal death, and improves cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, this compound also has some limitations, including its poor solubility in water and limited bioavailability.
Orientations Futures
There are several future directions for 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one research, including:
1. Developing more efficient synthesis methods to improve the yield and purity of this compound.
2. Investigating the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and diabetes.
3. Studying the pharmacokinetics and pharmacodynamics of this compound to improve its bioavailability and efficacy.
4. Developing this compound derivatives with improved solubility and bioavailability.
5. Investigating the potential synergistic effects of this compound with other drugs or natural compounds.
Conclusion
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various diseases. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. Although the mechanism of action of this compound is not fully understood, it is believed to involve multiple pathways. This compound has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, this compound also has some limitations, including its poor solubility in water and limited bioavailability. There are several future directions for this compound research, including developing more efficient synthesis methods, investigating its potential therapeutic applications in other diseases, and studying its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one can be synthesized through a multi-step reaction involving the condensation of 2-ethyl-3-phenylquinazolin-4-one with hydroxylamine hydrochloride, followed by oxidation with hydrogen peroxide. This reaction yields this compound as a white solid with a melting point of 252-253°C.
Applications De Recherche Scientifique
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have demonstrated that this compound can reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation. In neurodegenerative disorder research, this compound has been shown to have a neuroprotective effect by reducing oxidative stress and preventing neuronal death.
Propriétés
Numéro CAS |
105459-52-7 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
2-ethyl-8-hydroxy-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C16H14N2O2/c1-2-14-17-15-12(9-6-10-13(15)19)16(20)18(14)11-7-4-3-5-8-11/h3-10,19H,2H2,1H3 |
Clé InChI |
DZUQBZYOFXLKHI-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(C=CC=C2O)C(=O)N1C3=CC=CC=C3 |
SMILES canonique |
CCC1=NC2=C(C=CC=C2O)C(=O)N1C3=CC=CC=C3 |
Synonymes |
4(3H)-Quinazolinone, 2-ethyl-8-hydroxy-3-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B25870.png)

![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)



![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)




